(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one is a chemical compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one typically involves the condensation of 2-methoxybenzaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the benzylidene moiety can be reduced to form the corresponding saturated compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of benzofuran-3-one derivatives.
Reduction: Formation of 2-(2-methoxybenzyl)-6-hydroxy-1-benzofuran-3(2H)-one.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N′-(2-methoxybenzylidene)benzohydrazide
- N′-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide
Uniqueness
(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one is unique due to its specific structural features, such as the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-13-5-3-2-4-10(13)8-15-16(18)12-7-6-11(17)9-14(12)20-15/h2-9,17H,1H3/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTVGGJLTZQXAE-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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